(4Z)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, furyl, and oxazole groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furyl and oxazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include dichlorophenyl derivatives, furyl aldehydes, and oxazole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-ONE include other oxazole derivatives and compounds with similar aromatic structures. Examples include:
- 4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-ONE analogs with different substituents on the aromatic rings.
- Other furyl-oxazole compounds with variations in the furyl or oxazole groups.
Uniqueness
The uniqueness of 4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H13Cl2NO3 |
---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
(4Z)-4-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H13Cl2NO3/c1-12-4-2-3-5-15(12)20-24-18(21(25)27-20)11-14-7-9-19(26-14)16-8-6-13(22)10-17(16)23/h2-11H,1H3/b18-11- |
InChI Key |
XLXMIRUJQNIBKR-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C(=O)O2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)O2 |
Origin of Product |
United States |
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